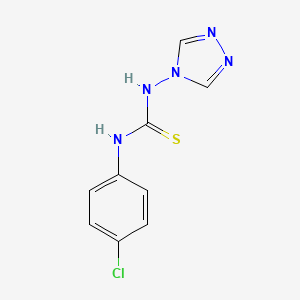

![molecular formula C18H26ClN3O2S B2538007 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1177500-27-4](/img/structure/B2538007.png)

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic molecule that is likely to possess a heterocyclic structure based on the presence of a benzo[d]thiazol moiety. This structure suggests potential pharmacological activities, as thiazole derivatives are often explored for their medicinal properties. The molecule also contains a morpholinoethyl group, which could contribute to its solubility and bioavailability.

Synthesis Analysis

The synthesis of related benzo[d]thiazol derivatives has been reported in the literature. For instance, a series of substituted pyrazole derivatives were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, which could be a starting point for synthesizing related compounds . Another study describes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, indicating the feasibility of incorporating the benzo[d]thiazol moiety into various molecular frameworks . Although these studies do not describe the exact compound , they provide insight into possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride would likely be confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. The benzo[d]thiazol moiety's presence would be indicated by characteristic peaks in these spectra. For example, the electrochemical synthesis of disulfides containing a similar benzo[d]thiazol moiety was characterized using such techniques .

Chemical Reactions Analysis

The benzo[d]thiazol moiety in the compound is known to participate in various chemical reactions. For example, electrochemical methods have been used to synthesize disulfides of related compounds, indicating that redox reactions could be relevant . Additionally, the presence of the morpholinoethyl group suggests that the compound could undergo reactions typical of secondary amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride would include its solubility, melting point, and stability. These properties would be influenced by the presence of the morpholino group, which could enhance solubility in polar solvents. The compound's stability could be assessed through stress testing under various conditions, such as exposure to light, heat, and different pH levels. The benzo[d]thiazol moiety's presence could also confer certain electronic properties, such as UV absorption, which could be analyzed using UV-Vis spectroscopy.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Some compounds structurally related to N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride have been studied for their pharmacological activities. For example, derivatives of benzothiophene have been explored for their potential pharmacological properties, highlighting the significance of structural components similar to N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride in drug discovery (Chapman et al., 1971).

Antimicrobial and Antiviral Activities

Research on thiazolinone and thiazolidinone analogues of certain antibiotics indicates the potential of thiazole derivatives for antimicrobial and antiviral activities. This suggests that compounds like N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride could be explored for similar applications (Harnden et al., 1978).

Propiedades

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S.ClH/c1-3-5-16(22)21(9-8-20-10-12-23-13-11-20)18-19-17-14(2)6-4-7-15(17)24-18;/h4,6-7H,3,5,8-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROILQTOAJXPCPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(C=CC=C3S2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

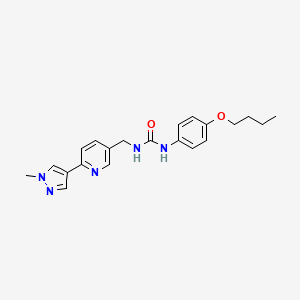

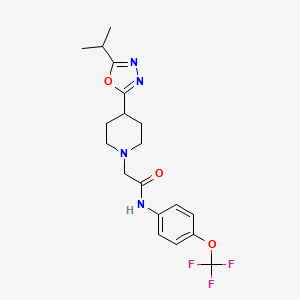

![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)

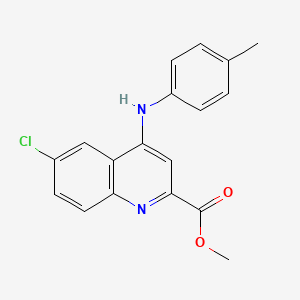

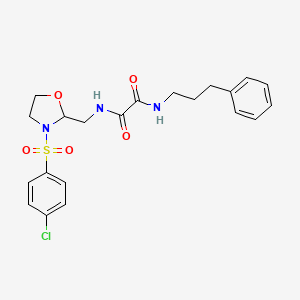

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)

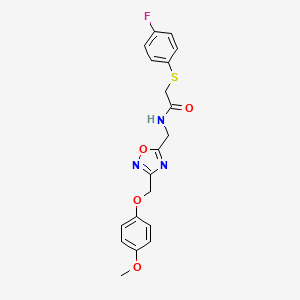

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)

![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)